Desmethyl-YM-298198

mGluR1 GPCR Pharmacology Pain

Researchers substituting mGluR1 antagonists without verifying assay-specific pharmacology risk irreproducible results. Desmethyl-YM-298198, the N-demethylated active metabolite of YM-298198, delivers high-affinity noncompetitive mGluR1 blockade (IC50 16 nM) with validated selectivity over mGluR2-7 (>10 µM). • Validated blockade of mechanically-evoked firing in slowly adapting type I mechanoreceptors - uniquely suited for Merkel cell & mechanosensation studies. • Confirmed in vivo analgesic efficacy in streptozotocin-induced hyperalgesia (10-30 mg/kg p.o.), matching parent YM-298198. • Clean mGluR1 selectivity window vs. JNJ16259685 for GPCR signaling assays requiring exclusive mGluR1 blockade.

Molecular Formula C18H22N4OS
Molecular Weight 342.5 g/mol
Cat. No. B1193876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl-YM-298198
SynonymsYM 298198 Hydrochloride;  YM 298198 HCl;  YM 298198;  YM298198;  YM-298198.
Molecular FormulaC18H22N4OS
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4
InChIInChI=1S/C18H22N4OS/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18/h8-10,13H,3-7,19H2,1-2H3
InChIKeyKCBXOMYXOBVLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desmethyl-YM-298198: A High-Affinity mGluR1 Antagonist


Desmethyl-YM-298198 (6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride) is the N-demethylated derivative of the selective metabotropic glutamate receptor type 1 (mGluR1) antagonist YM-298198 . It functions as a high-affinity, noncompetitive antagonist at mGluR1 (IC50 16 nM) [1], and retains the parent compound's selectivity profile for mGluR1 over other mGluR subtypes (IC50 > 10 µM for mGluR2-7) [2]. This compound serves as a key pharmacological tool for dissecting mGluR1-mediated signaling in pain pathways and mechanotransduction, with a defined profile that differentiates it from both its parent compound and other mGluR1 antagonists in specific assay contexts.

1
mGluR1 non-competitive antagonist tool compound; N-demethylated metabolite of YM-298198.
Retains reported parent selectivity profile.
2
Supports mGluR1-mediated mechanotransduction & pain pathway research.
Unique mechanoreceptor blockade data (sinus hair follicle model).
3
Preferable for studies requiring exclusive mGluR1 blockade with minimal mGluR5 crosstalk.
Recombinant selectivity context based on parent compound.

Desmethyl-YM-298198 vs. Generic mGluR1 Antagonists


mGluR1 antagonists are not a functionally homogenous class; their divergent chemical structures confer distinct allosteric binding modes, off-target liability profiles, and in vivo efficacy [1][2]. While compounds like JNJ16259685 exhibit picomolar affinity (IC50 1.21-1.73 nM) [3], and CPCCOEt demonstrates lower potency (IC50 6.5 µM) [4], these differences translate into variable functional outcomes in tissue-specific assays [5]. Desmethyl-YM-298198, as a primary active metabolite of YM-298198, presents a unique combination of high nanomolar mGluR1 affinity and a distinct efficacy profile in mechanoreceptor blockade [6]. Substituting Desmethyl-YM-298198 with another mGluR1 antagonist without verifying the specific assay context risks introducing confounds related to potency mismatches, differential washout kinetics, and uncharacterized off-target effects, thereby compromising experimental reproducibility and data interpretation.

Chemotype Allosteric binding mode, off-target liability, and in vivo response can differ markedly across mGluR1 antagonist chemotypes.
Assay context Mechanoreceptor blockade is specific to the YM-298198 chemotype; not characterized for JNJ16259685.
Selectivity mGluR5 activity (measurable for JNJ16259685) may introduce confounds in systems co-expressing both receptor subtypes.

Desmethyl-YM-298198: Evidence vs. mGluR1 Antagonists


mGluR1 Potency Comparable to Parent Compound

Desmethyl-YM-298198 (IC50 16 nM) exhibits comparable mGluR1 potency to its parent compound YM-298198 (IC50 16 nM) in the glutamate-induced inositol phosphate production assay in mGluR1-NIH3T3 cells [1]. This contrasts with JNJ16259685, which displays significantly higher potency in similar assays (IC50 1.73 nM) [2], and CPCCOEt, which is substantially less potent (IC50 6.5 µM) [3]. The data confirms that N-demethylation does not compromise mGluR1 affinity.

mGluR1 Potency vs Parent & Comparators
Head-to-head
IC50 16 nM (Desmethyl-YM-298198); YM-298198: 16 nM; JNJ16259685: 1.73 nM; CPCCOEt: 6.5 µM
Comparable potency to parent; context-dependent relative to JNJ16259685.
Cell-based IP production assay (mGluR1-NIH3T3).
mGluR1 GPCR Pharmacology Pain

Unique Mechanoreceptor Blockade Profile

In an isolated rat sinus hair follicle preparation, Desmethyl-YM-298198 exhibited 'comparable potency' to YM-298198 (IC50 8.7 µM) in blocking mechanically-evoked firing of slowly adapting type I mechanoreceptors [1]. This functional activity is a key differentiator from other potent mGluR1 antagonists like JNJ16259685, for which no comparable mechanoreceptor data exists [2]. Furthermore, the competitive mGluR1 antagonist 3-MATIDA (300 µM) and the non-competitive mGluR5 antagonist MPEP (100 µM) failed to produce depression, confirming the specificity of this effect for the non-competitive mGluR1 antagonism conferred by the YM-298198 chemotype [1].

Mechanoreceptor Blockade
Head-to-head
~IC50 8.7 µM (comparable to YM-298198); CPCCOEt ~100 µM; 3-MATIDA, MPEP no effect
Chemotype-specific functional endpoint; not characterized for JNJ16259685.
Rat sinus hair follicle, type I afferent recording.
Mechanotransduction Somatosensory Merkel Cell

Subtype Selectivity Advantage Over JNJ16259685

The parent compound YM-298198 demonstrates >100-fold selectivity for mGluR1 over mGluR5 (IC50 >10 µM for mGluR2-7) [1]. Desmethyl-YM-298198, as a direct derivative, is inferred to retain this selectivity profile. This is a critical differentiator from JNJ16259685, which, while more potent at mGluR1 (IC50 1.21-3.24 nM), also exhibits measurable antagonist activity at mGlu5a with an IC50 of 1.31 µM, representing a ~1082-fold lower potency [2]. The YM-298198 series offers a cleaner selectivity window for mGluR1, minimizing confounding mGluR5-mediated effects.

mGluR1 Selectivity vs JNJ16259685
Class-level
YM-298198 series: >100-fold selective mGluR1/mGluR5; JNJ16259685: mGluR5 IC50 1.31 µM
Class-level inference; mGluR5 activity may require review in co-expression models.
Recombinant human receptor data; selectivity inferred from parent.
GPCR Selectivity mGluR1 Off-target

In Vivo Analgesic Efficacy in STZ Model

Desmethyl-YM-298198 demonstrates significant analgesic effects in the streptozotocin (STZ)-induced hyperalgesia mouse model [1]. This in vivo activity mirrors the parent compound YM-298198, which shows dose-dependent antinociception at 10 and 30 mg/kg (p.o.) without impairing motor coordination in the rotarod test [2]. In contrast, while JNJ16259685 is systemically active, its reported in vivo pharmacology focuses on CNS receptor occupancy (ED50 0.014-0.040 mg/kg s.c.) and anxiety models rather than validated pain models [3].

In Vivo Pain Model Response
Reported
Reported analgesic effect in STZ-induced hyperalgesia mice; YM-298198: 10-30 mg/kg p.o.
Reported model-response endpoint; supports pain pathway studies.
STZ model; JNJ16259685 not validated in this model.
Pain Analgesia In Vivo Pharmacology

Desmethyl-YM-298198: Key Research Applications


mGluR1-Dependent Mechanotransduction

Desmethyl-YM-298198 is uniquely suited for ex vivo and in vitro studies of mechanosensation, particularly in isolated sinus hair follicle or Merkel cell-neurite complex preparations [1]. Its validated ability to block mechanically-evoked firing in slowly adapting type I mechanoreceptors (with potency comparable to YM-298198) provides a functional tool not characterized for other potent mGluR1 antagonists like JNJ16259685. Procurement should prioritize this compound for projects aiming to identify mechanosensitive channel proteins or investigate Merkel cell biology [1].

mGluR1-Mediated Pain and Analgesia

The validated analgesic effect of Desmethyl-YM-298198 in the streptozotocin-induced hyperalgesia model [2] supports its use in rodent pain studies, including diabetic neuropathy and inflammatory pain. It is a logical choice for researchers seeking an orally bioavailable mGluR1 antagonist with a defined in vivo efficacy profile that matches its parent compound YM-298198 (10-30 mg/kg p.o.) [3].

mGluR1-Selective Biochemical Assays

For GPCR signaling assays (e.g., IP1 accumulation, calcium flux) where exclusive mGluR1 blockade is critical, Desmethyl-YM-298198 (IC50 16 nM) offers a cleaner selectivity window compared to JNJ16259685, which has measurable mGluR5 activity (IC50 1.31 µM) [4]. Researchers studying mGluR1-specific downstream effectors or screening for allosteric modulators should select Desmethyl-YM-298198 to avoid potential cross-talk from mGluR5.

mGluR1 Antagonist SAR Studies

As the N-demethylated derivative of YM-298198, this compound serves as a critical control and comparative tool for SAR investigations into the thiazolo[3,2-a]benzimidazole chemotype. Its retained mGluR1 potency (IC50 16 nM) and comparable mechanoreceptor activity [1] provide essential data points for understanding the impact of N-methylation on receptor binding, functional efficacy, and metabolic stability.

Application
Selection Property
Validation Focus
mGluR1-dependent mechanotransduction studies
Chemotype-specific mechanoreceptor blockade profile
Ex vivo sinus hair follicle afferent recording
mGluR1-mediated pain model research
Reported STZ hyperalgesia model response (oral administration)
Rodent neuropathic pain model (STZ-induced)
mGluR1-selective GPCR signaling assays
Selectivity over mGluR5 (minimal class-level mGluR5 activity)
IP1 accumulation / calcium flux assays
mGluR1 antagonist SAR / metabolite studies
N-demethylation retains mGluR1 affinity and functional profile
Comparative potency & mechanoreceptor profiling vs YM-298198

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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